
5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one
説明
5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one, also known as 5-Bromomethyl-3,3-dimethylpyrrolidin-2-one or 5-Bromomethyl-3,3-dimethylpyrrolidin-2-one, is a synthetic organic compound that has been used in various scientific research applications. It is a highly reactive compound, which makes it an attractive choice for various laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research.
科学的研究の応用
Synthesis and Transformation
- 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one plays a significant role in the synthesis and transformation of chemical compounds. It is used in the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines, which are then transformed into piperidin-3-ones through a unique ring expansion-oxidation protocol (D’hooghe et al., 2008).
Reactivity in Electrophilic Substitution
- This compound demonstrates notable reactivity in electrophilic substitution processes. For instance, some 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, which are structurally similar, react with bromine and nitronium tetrafluoroborate to yield various brominated and nitrated products (Daroca et al., 1984).
Rearrangement and Conversion
- The compound undergoes rearrangement with alkoxides, leading to the formation of 2,5-dialkoxypiperidines, which can be easily converted into 3-alkoxypiperidines. It also exhibits a peculiar thermal rearrangement yielding 5-alkoxy-1,2,3,4-tetrahydropyridines (Kimpe et al., 1996).
Key Intermediate in Synthesis
- 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one serves as a key intermediate in various synthesis processes, such as the synthesis of rupatadine (Guo et al., 2015).
Asymmetric Synthesis
- It plays a critical role in asymmetric synthesis, such as in the enantiomerically pure synthesis of dimethylpyrrolidines (Zwaagstra et al., 1993).
Novel Synthesis Methods
- New methods have been developed for synthesizing 3,4-cis-disubstituted pyrrolidin-2-ones using bromomethylated intermediates (Arfaoui et al., 2015).
作用機序
- The primary target of 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action of this compound.
Target of Action
Mode of Action
特性
IUPAC Name |
5-(bromomethyl)-3,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-5(4-8)9-6(7)10/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKDAZPSYHEHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one | |
CAS RN |
1824555-44-3 | |
| Record name | 5-(bromomethyl)-3,3-dimethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)
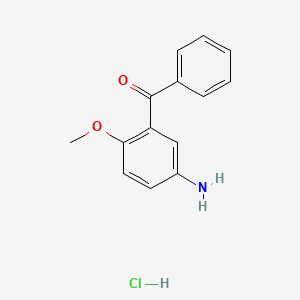
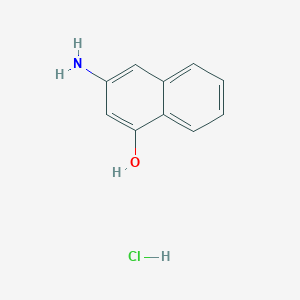
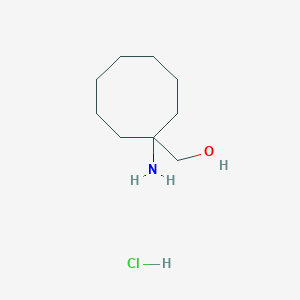
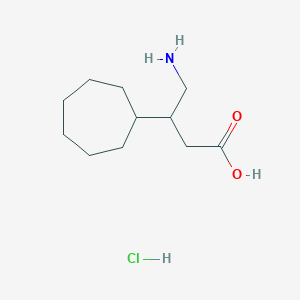

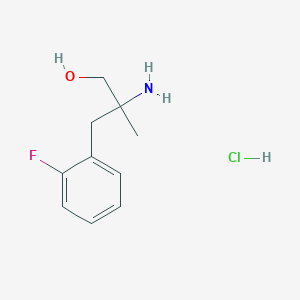
![2-[(Piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1383734.png)

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)
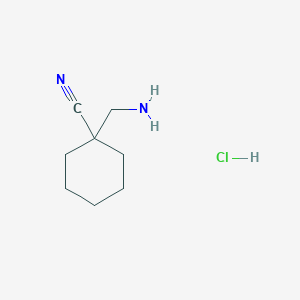

![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)